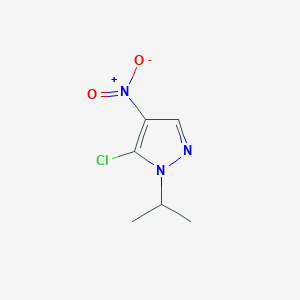

5-chloro-1-isopropyl-4-nitro-1H-pyrazole

Vue d'ensemble

Description

5-Chloro-1-isopropyl-4-nitro-1H-pyrazole (CIPN) is a synthetic compound that has been used in various scientific research applications. CIPN is a nitro-pyrazole derivative that is structurally similar to the pyrazole ring system. It has been used as a model compound for studying the structure-activity relationships of nitro-pyrazole derivatives. CIPN has also been used in the development of new drugs as well as in the study of the biochemical and physiological effects of nitro-pyrazole derivatives.

Applications De Recherche Scientifique

Synthesis and Reactivity

- 5-Chloro-4-nitro-1H-pyrazoles react with various esters in DMSO and potassium carbonate to produce 5-[alkoxycarbonyl(acetyl, cyano, or arylsulfonyl)-methyl]-substituted 4-nitropyrazoles, which are promising for creating other functionalized pyrazole derivatives and bicyclic ensembles (Savosik et al., 2006).

- A divergent and regioselective approach to 5-aryl-4-nitro-1H-pyrazoles was developed through transition-metal-catalyzed arylation of 4-nitro-1H-pyrazoles, providing a convenient tool for the functionalization of the pharmacologically relevant pyrazole scaffold (Iaroshenko et al., 2014).

Synthesis of Novel Derivatives

- Novel trimeric Ag(I) adducts of 3,5-di(isopropyl)pyrazole and its derivatives have been synthesized, characterized by X-ray crystallography, and NMR and IR spectroscopic methods. These include derivatives of 5-chloro-1-isopropyl-4-nitro-1H-pyrazole (Dias & Diyabalanage, 2006).

Biochemical Effects

- The effects of 5-chloro-3-methyl-4-nitro-1H-pyrazole (CMNP), a pyrazole-derived plant growth regulator, were explored in Arabidopsis, demonstrating its influence on genes associated with stress, including those related to anoxia, senescence, and detoxification (Alférez et al., 2007).

Antimicrobial and Pharmacological Potential

- Thiazolyl pyrazoles and isoxazoles containing chloro- and nitro-substituents, like 5-chloro-1-isopropyl-4-nitro-1H-pyrazole, showed potential as antibacterial agents against Staphylococcus aureus and antifungal agents against Aspergillus niger (Basha et al., 2015).

Propriétés

IUPAC Name |

5-chloro-4-nitro-1-propan-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2/c1-4(2)9-6(7)5(3-8-9)10(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTAAAPXEKNZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2359604.png)

![8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359605.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2359607.png)

![Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2359609.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2359611.png)

![6-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2359613.png)

![7-(3-chloro-2-methylphenyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2359618.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide](/img/structure/B2359619.png)

![2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid](/img/structure/B2359620.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2359626.png)